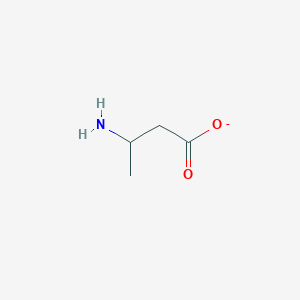

3-Aminobutyrate

Beschreibung

Definition and Classification as a Beta-Amino Acid

3-Aminobutanoic acid is defined as a beta-amino acid because its amino group is attached to the beta-carbon, which is the third carbon atom from the carboxyl group. hmdb.cafoodb.ca This structural arrangement distinguishes it from the more common alpha-amino acids, where the amino group is bonded to the alpha-carbon (the second carbon). This difference in structure is fundamental to its chemical properties and biological functions. ebi.ac.ukhmdb.ca The compound is functionally related to butyric acid and is its conjugate acid. nih.gov

Below is a table summarizing the key chemical properties of 3-Aminobutanoic Acid.

| Property | Value |

| IUPAC Name | 3-aminobutanoic acid |

| Chemical Formula | C₄H₉NO₂ |

| Molar Mass | 103.121 g·mol⁻¹ |

| CAS Number | 541-48-0 (for racemic mixture) |

| Synonyms | 3-Aminobutyric acid, beta-Aminobutyric acid (BABA), 3-methyl-beta-alanine |

| Classification | Beta-amino acid, Monocarboxylic acid |

| InChI Key | OQEBBZSWEGYTPG-UHFFFAOYSA-N |

Data sourced from multiple references. wikipedia.orgebi.ac.uknih.govhmdb.canih.gov

Significance of Stereoisomers of 3-Aminobutyrate in Biological Systems

This compound possesses a chiral center at the beta-carbon, leading to the existence of two distinct stereoisomers: (R)-3-aminobutyric acid and (S)-3-aminobutyric acid. wikipedia.orgnih.gov These enantiomers often exhibit different biological activities and significance. The racemic mixture, often referred to as BABA, is particularly noted for its role in plant biology.

(R)-3-Aminobutyric Acid: This isomer is a critical chiral intermediate in the pharmaceutical industry. mdpi.com It is a key building block for the synthesis of dolutegravir, an important antiretroviral medication used in the treatment of AIDS. mdpi.comresearchgate.net The demand for high-purity (R)-3-aminobutyric acid has driven the development of efficient production methods, including microbial fermentation and biotransformation using engineered E. coli. mdpi.comresearchgate.netgoogle.com

(S)-3-Aminobutyric Acid: The (S)-isomer also has notable biological relevance. Due to its structural similarity to gamma-Aminobutyric acid (GABA), a major inhibitory neurotransmitter, it can interact with neurotransmitter receptors and enzymes within the GABAergic signaling pathways. chemimpex.comsmolecule.com This interaction makes it a subject of interest in neuroscience research for its potential to modulate neuronal excitability. chemimpex.com

Racemic this compound (BABA): When applied to plants, the mixture of both isomers, known as BABA, is recognized for its ability to induce resistance to a wide range of diseases caused by pathogens. wikipedia.org It does not act as a direct antimicrobial agent but rather "primes" the plant's innate immune system. ebi.ac.uk This priming leads to a faster and more robust defense response upon pathogen attack, which can include the enhanced deposition of physical barriers like callose and lignin at the site of infection. wikipedia.orgebi.ac.uk

The distinct roles of this compound's forms are summarized in the table below.

| Form of this compound | Primary Biological Significance |

| (R)-Isomer | Important chiral precursor in the synthesis of the antiretroviral drug dolutegravir. mdpi.comgoogle.com |

| (S)-Isomer | Interacts with GABAergic systems in the central nervous system; a tool in neuroscience research. chemimpex.comsmolecule.com |

| Racemic (BABA) | Induces disease resistance in a broad spectrum of plants by priming their natural defense mechanisms. wikipedia.orgebi.ac.uk |

Eigenschaften

Molekularformel |

C4H8NO2- |

|---|---|

Molekulargewicht |

102.11 g/mol |

IUPAC-Name |

3-aminobutanoate |

InChI |

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1 |

InChI-Schlüssel |

OQEBBZSWEGYTPG-UHFFFAOYSA-M |

Kanonische SMILES |

CC(CC(=O)[O-])N |

Herkunft des Produkts |

United States |

Biosynthesis and Enzymatic Pathways of 3-aminobutyrate

Stereoselective Enzymatic Production of R-3-Aminobutyric Acid

The enantiomer (R)-3-aminobutyric acid is a key intermediate in the synthesis of certain pharmaceuticals. google.com Enzymatic methods offer a direct and highly selective route to this specific stereoisomer, overcoming the limitations of traditional chemical resolution. rsc.org

Aspartase-Mediated Conversion from Butenoic Acid and Crotonic Acid

Aspartase (L-aspartate ammonia-lyase) has emerged as a key enzyme in the biocatalytic production of (R)-3-aminobutyric acid. google.com While its natural function is the reversible deamination of L-aspartate to fumarate, engineered aspartases can catalyze the stereoselective addition of ammonia to α,β-unsaturated carboxylic acids like butenoic acid and crotonic acid. google.commdpi.com This biotransformation can achieve high conversion rates and enantiomeric excess. For instance, using an engineered aspartase from Escherichia coli, conversion rates of butenoic acid to (R)-3-aminobutyric acid have reached ≥98% with an enantiomeric excess (e.e.) of ≥99.9% within 24 hours. google.comwipo.int Similarly, the conversion of crotonic acid using engineered aspartase has yielded significant quantities of (R)-3-aminobutyric acid. mdpi.com

The catalytic mechanism of aspartase involves a flexible loop, often referred to as the SS loop, which plays a critical role in substrate binding and catalysis. The process is initiated by a general base-catalyzed abstraction of a proton, leading to the formation of a stabilized aci-carboxylate intermediate. In the natural reaction, this facilitates the elimination of ammonia from L-aspartate. For the synthesis of 3-aminobutyrate, the mechanism is reversed, involving the Michael addition of ammonia to the double bond of crotonic or butenoic acid. Key amino acid residues within the active site are responsible for substrate recognition and the stereochemical control of the reaction.

Rational design and directed evolution have been instrumental in tailoring aspartase for the production of (R)-3-aminobutyric acid. By modifying amino acid residues in the active site, researchers have successfully enhanced the enzyme's activity and stereoselectivity towards non-natural substrates like crotonic acid. For example, a mutant of aspartase from Bacillus sp. YM55-1, designated BSASP-C6, was developed to catalyze the conversion of crotonic acid to enantiopure (R)-3-aminobutyrate. mdpi.com Further engineering efforts on aspartase from E. coli have produced mutants with significantly improved catalytic efficiency. One such engineered mutant, T187L/N142R/N326L, exhibited a remarkable enzyme activity of 1516 U/mg for the conversion of crotonic acid, leading to a high yield of (R)-3-aminobutyric acid. mdpi.com

Table 1: Engineered Aspartase Mutants for (R)-3-Aminobutyric Acid Production

| Original Enzyme Source | Mutant Designation | Substrate | Key Mutations | Reported Yield/Conversion |

|---|---|---|---|---|

| Bacillus sp. YM55-1 | BSASP-C6 | Crotonic Acid | Not specified | 60% conversion after 100h |

| Escherichia coli | T187L/N142R/N326L | Crotonic Acid | T187L, N142R, N326L | 284 g/L (95% productivity) in 24h |

Molecular Mechanisms of Aspartase Catalysis

Involvement of Opine Dehydrogenase in 3-Aminobutyric Acid Synthesis

Opine dehydrogenases (ODHs) are a family of NAD(P)H-dependent enzymes that catalyze the reversible reductive condensation of an α-keto acid with an amino acid to form opine-type secondary amine carboxylic acids. researchgate.net While ODHs are primarily studied for their role in synthesizing opines, research has shown that 3-aminobutyric acid can act as a substrate for some of these enzymes. researchgate.netpu-toyama.ac.jp For instance, an opine dehydrogenase from Arthrobacter sp. strain 1C can utilize 3-aminobutyric acid as an amino donor in reactions with pyruvate as the amino acceptor. researchgate.netpu-toyama.ac.jp However, the primary role of ODH in the context of 3-aminobutyric acid appears to be its utilization as a substrate rather than its direct synthesis. researchgate.netpu-toyama.ac.jp

Enzymatic Hydrolysis of Substituted Glutarimides for 3-Aminobutyric Acid Analogs

An alternative enzymatic strategy for producing analogs of 3-aminobutyric acid involves the stereospecific hydrolysis of 3-substituted glutarimides. This desymmetrization reaction can yield optically active 3-substituted glutaric acid monoamides, which are valuable precursors for the synthesis of γ-aminobutyric acid (GABA) analogs. nih.gov Enzymes known as imidases have been identified in bacteria such as Alcaligenes faecalis and Burkholderia phytofirmans that can perform this stereoselective hydrolysis. nih.gov For example, these bacteria can hydrolyze 3-(4-chlorophenyl)glutarimide to produce (R)-3-(4-chlorophenyl)glutaric acid monoamide with high enantiomeric excess. nih.gov B. phytofirmans has also been shown to hydrolyze 3-isobutyl glutarimide to (R)-3-isobutyl glutaric acid monoamide, a precursor for the synthesis of pregabalin. nih.gov This enzymatic approach simplifies the production of specific chiral GABA analogs. nih.gov

Table 2: Enzymatic Hydrolysis of Substituted Glutarimides

| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Alcaligenes faecalis NBRC13111 | 3-(4-chlorophenyl)glutarimide | (R)-3-(4-chlorophenyl)glutaric acid monoamide | 98.1% |

| Burkholderia phytofirmans DSM17436 | 3-(4-chlorophenyl)glutarimide | (R)-3-(4-chlorophenyl)glutaric acid monoamide | 97.5% |

| Burkholderia phytofirmans DSM17436 | 3-isobutyl glutarimide | (R)-3-isobutyl glutaric acid monoamide | 94.9% |

Biosynthesis of Beta-Amino Acids in Diverse Organisms

Beta-amino acids are not as common in nature as their alpha-amino acid counterparts, but they are found as components of various natural products with significant biological activities. mmsl.cz The biosynthetic pathways for these compounds are diverse and distributed across different domains of life.

In bacteria, a primary route to β-alanine is the decarboxylation of L-aspartate by the enzyme aspartate decarboxylase. biorxiv.org Another pathway involves the degradation of uracil, which can be converted to β-alanine. biorxiv.org In some plants, β-alanine can be synthesized from propionate, which is derived from the catabolism of branched-chain amino acids like isoleucine and valine. nih.gov This process involves the transamination of malonate semialdehyde. nih.gov

The biosynthesis of (S)-β-aminobutyrate has been observed in the production of certain natural products, where it is formed from the decarboxylation of β-glutamate, which itself is derived from the rearrangement of α-L-glutamate. rsc.org The diversity of these biosynthetic routes highlights nature's various strategies for producing β-amino acids, which can then be incorporated into a range of secondary metabolites. rsc.orgmmsl.cz

Biological Roles and Molecular Mechanisms of 3-aminobutyrate

Roles in Plant Physiology and Stress Responses

3-Aminobutyrate is a key player in bolstering plant defenses against a range of environmental challenges. Its application can trigger a state of readiness in plants, allowing for a more robust and rapid response to subsequent stress encounters.

Induction of Disease Resistance through Priming Defense Mechanisms

This compound is a well-documented inducer of disease resistance in a wide array of plant species. mdpi.comapsnet.org It does not typically act as a direct antimicrobial agent but rather primes the plant's innate defense systems. This priming effect means that upon pathogen attack, the plant mounts a faster and stronger defense response. mdpi.comfrontiersin.org

Research has shown that this compound can protect plants against various pathogens, including fungi, bacteria, and viruses. researchgate.net For instance, it has been effective in reducing the symptoms of diseases such as Rhizopus rot in peaches and downy mildew in grapevines. apsnet.orgfrontiersin.org The mechanism of this induced resistance often involves the potentiation of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for plant immunity. mdpi.comnih.gov Treatment with this compound can lead to an augmented expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins, upon pathogen challenge. frontiersin.orgnih.gov Studies in Arabidopsis thaliana have identified specific genes, termed IBS (IMPAIRED IN BABA-INDUCED STERILITY), that are involved in the signaling pathway of BABA-induced resistance. nih.gov

Furthermore, the application of this compound has been shown to enhance the accumulation of defense compounds like lignin and callose at the site of infection, reinforcing the cell wall and hindering pathogen ingress. frontiersin.orgnih.gov

Alleviation of Abiotic Stress Effects in Plants

Beyond its role in biotic stress, this compound also confers tolerance to a variety of abiotic stressors. nih.gov

Exogenous application of this compound has been demonstrated to mitigate the damaging effects of several abiotic stresses. It has been shown to improve tolerance to:

Temperature Stress: In plants subjected to cold or heat stress, this compound treatment can help maintain physiological functions. frontiersin.orgmdpi.com For example, in heat-stressed mung bean plants, it improved reproductive function. tandfonline.com

Drought Stress: By modulating stomatal closure and improving water use efficiency, this compound can enhance drought tolerance. mdpi.commdpi.com

Salinity Stress: this compound helps plants cope with high salinity by regulating ion homeostasis, such as reducing the uptake of toxic sodium ions, and by contributing to osmotic adjustment. nih.govfrontiersin.org

Heavy Metal Stress: There is evidence that this compound can enhance tolerance to heavy metals by influencing the efflux of malate from roots, which can chelate toxic metal ions in the rhizosphere. mdpi.comnih.gov

The protective effects of this compound under these stress conditions are often linked to the reduction of oxidative damage. It achieves this by enhancing the activity of antioxidant enzymes and promoting the accumulation of non-enzymatic antioxidants, which scavenge harmful reactive oxygen species (ROS). mdpi.comnih.gov

The modulation of plant growth under stress by this compound is a complex process involving the regulation of various physiological and metabolic pathways, including carbon and nitrogen metabolism, and interactions with phytohormone signaling pathways. frontiersin.orgtandfonline.com

Responses to Temperature, Drought, Salinity, and Heavy Metal Stressors

Differential Effects of 3-Aminobutyric Acid Isomers on Plant Growth

It is important to note that the biological activity of aminobutyric acid can be isomer-specific. While this compound (β-aminobutyric acid) is generally associated with stress resistance, its isomers, 2-aminobutyric acid (α-aminobutyric acid) and 4-aminobutyric acid (γ-aminobutyric acid or GABA), can have different effects.

Studies on Lemna minor have shown that while GABA can promote growth, 3-aminobutyric acid and 2-aminobutyric acid can strongly inhibit it. researchgate.netusp.br However, in the context of disease resistance, both the α and β isomers have shown some efficacy, though β-aminobutyric acid is often more potent. mdpi.com This highlights the nuanced and context-dependent roles of these isomers in plant physiology.

Roles of D-Stereoisomers of Amino Acids (Including D-3-Aminobutyrate) in Microbial Physiology

While L-amino acids are the primary building blocks of proteins, D-amino acids play crucial and distinct roles in the physiology of microorganisms. frontiersin.orgjst.go.jp Bacteria, in particular, are known to synthesize and utilize a variety of D-amino acids. wikipedia.org

D-amino acids, most notably D-alanine and D-glutamic acid, are fundamental components of peptidoglycan, the major structural element of the bacterial cell wall. frontiersin.orgmdpi.com The presence of these D-isomers provides resistance to degradation by most proteases, which are typically specific for L-amino acids. frontiersin.org

Beyond their structural role, extracellular D-amino acids can act as signaling molecules within microbial communities, regulating processes such as:

Biofilm formation and disassembly frontiersin.orgresearchgate.net

Spore germination jst.go.jp

Cell wall remodeling wikipedia.org

Some bacteria possess broad-spectrum racemases that can produce a variety of D-amino acids, allowing them to adapt to different environments. frontiersin.org While the specific roles of D-3-aminobutyrate in microbial physiology are less extensively studied compared to other D-amino acids, the general importance of D-amino acids in microbial life suggests that it could also have specific functions in certain microbial species or communities.

Structural Contribution to Bacterial Peptidoglycan and Cell Wall Integrity

The bacterial cell wall is a crucial structure composed primarily of peptidoglycan, a polymer consisting of sugars and amino acids. diva-portal.org This mesh-like layer provides structural integrity and protects the cell from osmotic pressure. wikipedia.orgnih.gov The peptidoglycan backbone is formed by alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. uoanbar.edu.iq A short peptide chain is attached to each NAM residue, and these chains are cross-linked to form a three-dimensional network. diva-portal.orgwikipedia.org While the peptide chains commonly contain D-amino acids like D-alanine and D-glutamic acid, current scientific literature does not prominently document this compound as a direct structural component of bacterial peptidoglycan. diva-portal.orgnih.gov The synthesis of peptidoglycan is a complex process that begins in the cytoplasm with the creation of precursor molecules, which are then transported across the cell membrane and incorporated into the existing cell wall.

Regulation of Biofilm Formation and Dispersal in Microbial Communities

Biofilm formation is a collective behavior of bacteria where they attach to surfaces and to each other, creating a structured community encased in a self-produced matrix of extracellular polymeric substances. researchgate.netnih.gov This process is regulated by complex signaling networks, including quorum sensing, which allows bacteria to coordinate gene expression in response to population density. mdpi.com this compound, also known as γ-aminobutyric acid (GABA), has been identified as a signaling molecule that can influence biofilm formation in certain bacterial species.

In Pseudomonas protegens CHA0, intracellular accumulation of GABA has been shown to favor a planktonic (free-swimming) lifestyle over a sessile, biofilm-forming one. apsnet.org This effect is linked to the Gac/Rsm regulatory pathway, a key signal transduction system in fluorescent pseudomonads. apsnet.org A mutant strain with high intracellular GABA levels exhibited reduced biofilm formation. apsnet.org Furthermore, the addition of GABA to the growth medium of Pseudomonas fluorescens has been observed to reduce its biofilm formation on certain surfaces. researchgate.net

The mechanism by which GABA influences biofilm formation can be linked to quorum sensing. For instance, in Agrobacterium tumefaciens, the import of GABA can promote the degradation of the quorum-sensing signal N-(3-oxo-octanoyl) homoserine lactone. nih.gov In Escherichia coli, while not directly implicating this compound, the presence of indole, a signaling molecule, inhibits biofilm formation, and its synthesis is linked to the metabolism of amino acids. mbl.or.kr

Table 1: Influence of this compound (GABA) on Biofilm Formation in Different Bacterial Species

| Bacterial Species | Effect of GABA on Biofilm Formation | Associated Regulatory Pathway/Mechanism | Reference |

|---|---|---|---|

| Pseudomonas protegens CHA0 | Reduces biofilm formation, promotes planktonic lifestyle | Gac/Rsm pathway, intracellular accumulation of GABA | apsnet.org |

| Pseudomonas fluorescens | Reduces biofilm formation on PVC surfaces | Not fully elucidated, strain-specific effects observed | researchgate.net |

| Agrobacterium tumefaciens | Promotes degradation of quorum-sensing signal | Linked to quorum-sensing regulation | nih.gov |

Influence on Bacterial Spore Germination and Growth Fitness

Bacterial spores are dormant, highly resistant structures formed by some bacteria in response to harsh environmental conditions. biomedres.us The process of exiting this dormant state is called germination, which is typically triggered by specific nutrients like amino acids and sugars. biomedres.usnih.gov this compound has been identified as a germinant for the spores of certain bacterial species.

In Bacillus megaterium, mutant spores that were unable to germinate in response to common germinants were found to require γ-aminobutyric acid for germination. nih.gov Similarly, spores of Bacillus subtilis have been shown to germinate in the presence of DL-β-aminobutyrate. microbiologyresearch.org The germination process involves the interaction of nutrient germinants with receptors in the spore's inner membrane, which initiates a cascade of events leading to the rehydration of the spore core and the degradation of the protective peptidoglycan cortex. biomedres.us

The germination of Bacillus subtilis spores in the presence of L-alanine can be inhibited by D-alanine, and certain mutants show increased sensitivity to this inhibition, suggesting specific recognition mechanisms for germinants. microbiologyresearch.org The ability of this compound to act as a germinant highlights its role in promoting the transition from a dormant spore to a metabolically active vegetative cell, thereby influencing the growth fitness of the bacterial population. nih.gov

Function as Extracellular Effectors in Inter-Bacterial Communication

Bacteria utilize a variety of small molecules as extracellular signals to communicate with each other, a process known as quorum sensing. mdpi.com This communication allows for the coordination of group behaviors. This compound, being a small, diffusible molecule, can function as such an extracellular effector in inter-bacterial communication.

The production and release of GABA by various bacteria, including Pseudomonas and Escherichia coli, suggest its role as a communication molecule within and between bacterial species. researchgate.netnih.gov In Pseudomonas aeruginosa, GABA has been shown to act as a virulence regulator, and this mechanism appears to be regulated by quorum sensing. nih.gov This indicates that bacteria can sense and respond to the presence of GABA in their environment, altering their gene expression and behavior accordingly.

Furthermore, the observation that the import of GABA in Agrobacterium tumefaciens influences the stability of a quorum-sensing signal molecule directly demonstrates its role in modulating inter-bacterial communication networks. nih.gov Extracellular vesicles released by bacteria can also carry signaling molecules, providing a means for protected transport of effectors like this compound in the extracellular environment, facilitating communication between cells. researchgate.net

Synthetic Methodologies for 3-aminobutyrate and Its Enantiomers

Biotechnological and Enzymatic Synthesis Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity and milder reaction conditions compared to traditional chemical methods. chembk.com The development of engineered enzymes and microbial systems has significantly advanced the production of enantiopure 3-aminobutyrate.

Development of Engineered Microbial Systems for Enantiopure this compound Production

The production of enantiopure (R)-3-aminobutyric acid has been successfully achieved using engineered microbial systems. A notable example involves the use of recombinant Escherichia coli designed to overexpress specific enzymes. mdpi.com Researchers have focused on engineering aspartase, an enzyme that can catalyze the conversion of crotonic acid to (R)-3-aminobutyric acid. mdpi.com Through rational design and site-directed mutagenesis, aspartase mutants with significantly enhanced catalytic activity and stereoselectivity have been developed. For instance, an engineered T187L/N142R/N326L aspartase mutant demonstrated a remarkable enzyme activity of 1516 U/mg. mdpi.com

Similarly, chemoenzymatic methods have been established for producing (S)-3-aminobutanoic acid. These processes often involve a combination of chemical reactions and enzymatic resolutions. One such method utilizes the lipase B from Candida antarctica (CAL-B) for the kinetic resolution of a racemic mixture. researchgate.netrsc.org

Another approach for producing (R)-3-aminoisobutyric acid involves using Pseudomonas aeruginosa as a biocatalyst. This method utilizes a dihydropyrimidinase from the bacterium to stereospecifically hydrolyze a dihydrothymine precursor. scielo.br

Optimization of Biocatalytic Reaction Conditions (e.g., pH, Temperature, Substrate Concentration)

The efficiency of biocatalytic production of this compound is highly dependent on the optimization of reaction parameters. Key factors that are typically fine-tuned include pH, temperature, and the concentrations of both the substrate and the biocatalyst.

For the production of (R)-3-aminobutyric acid using engineered E. coli, the optimal pH for the aspartase-catalyzed reaction was identified to be around 8.0. mdpi.comgoogle.com The reaction is typically carried out at a temperature of approximately 37°C. mdpi.com The concentration of the substrate, crotonic acid, and the biocatalyst (cell concentration) are critical for maximizing the yield. Studies have shown that increasing the permeabilized cell concentration to 8 g/L and the crotonic acid concentration to 250 g/L can lead to a high product yield. mdpi.com

The table below summarizes the optimized conditions for the production of (R)-3-aminobutyric acid.

| Parameter | Optimized Value | Reference |

| pH | 8.0 | mdpi.comgoogle.com |

| Temperature | 37°C | mdpi.com |

| Cell Concentration | 8 g/L | mdpi.com |

| Substrate Concentration | 250 g/L | mdpi.com |

Utilization of Whole-Cell Catalysts and Permeabilization Techniques

The use of whole-cell catalysts is a common strategy in biocatalysis as it avoids the costly and time-consuming process of enzyme purification. mdpi.com In the production of (R)-3-aminobutyric acid, recombinant E. coli cells containing the engineered aspartase are used directly as the biocatalyst. mdpi.com

To overcome the mass transfer limitations of the cell membrane, which can hinder the substrate from reaching the intracellular enzyme and the product from being released, cell permeabilization techniques are employed. mdpi.com This involves treating the cells with agents like ethanol to increase the permeability of the cell membrane. mdpi.com Studies have demonstrated that using permeabilized cells as the biocatalyst leads to a significantly higher yield of (R)-3-aminobutyric acid compared to non-permeabilized whole cells or cell lysates. mdpi.com For example, a yield of 13.92 g/L was achieved with permeabilized cells, compared to lower yields with other catalyst forms under the same initial conditions. mdpi.com

Strategies for Process Scale-Up and Production Efficiency

Scaling up the production process from laboratory shake flasks to industrial fermenters is a critical step for commercial viability. For the production of (R)-3-aminobutyric acid, the process has been successfully scaled up to a 7-liter fermenter. mdpi.com This scale-up achieved a final product yield of 284 g/L with a productivity of 95% within 24 hours. mdpi.com A key aspect of improving production efficiency and reducing costs is the substitution of expensive laboratory-grade reagents with more affordable industrial raw materials. mdpi.com This strategy has been shown to significantly lower the production cost. mdpi.com

The table below presents a comparison of the production performance at the lab scale and bioreactor scale.

| Parameter | Lab Scale (500 mL Shake Flask) | Bioreactor Scale (7 L Fermenter) | Reference |

| Enzyme Activity | ~1516 U/mg | ~1496 U/mg | mdpi.com |

| Product Yield | 287.6 g/L | 284 g/L | mdpi.com |

| Productivity | 96% (in 24h) | 95% (in 24h) | mdpi.com |

Chemical Synthesis Routes for 3-Aminobutyric Acid and its Stereoisomers

While biotechnological methods offer high selectivity, chemical synthesis remains a prevalent approach for producing 3-aminobutyric acid and its stereoisomers. These routes often involve multiple steps and can be categorized into methods that produce a racemic mixture followed by resolution, and asymmetric synthesis methods that directly yield the enantiopure compound.

Traditional chemical routes for (R)-3-aminobutyric acid often start with materials like R-3-amino-3-methyl-tert-butyl propionate or methyl crotonate, followed by chiral resolution. mdpi.com However, these methods can face challenges with chiral control and yield. mdpi.com

Another chemical synthesis for (R)-3-aminobutanol, a derivative of 3-aminobutyric acid, starts from (R)-3-aminobutyric acid and involves esterification, amino protection, reduction, and deprotection. google.com One specific method involves the Horner-Wadsworth-Emmons reaction starting from formaldehyde, but this requires harsh, low-temperature conditions (-78°C). google.com Asymmetric hydrogenation using a chiral phosphine-transitional metal catalyst is another approach that can yield the optically active product with high selectivity. lookchem.com

The synthesis of racemic 3-aminobutyric acid can be a starting point, which is then resolved into its enantiomers. scielo.br For instance, a phase-transfer alkylation reaction on N-(diphenylmethylene)-glycine tert-butyl ester can be used to produce racemic amino acids. osti.gov

Analytical Methodologies for 3-aminobutyrate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of 3-aminobutyrate. These methods separate components of a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Due to the lack of a strong chromophore in the this compound molecule, derivatization is typically required to enable detection by UV-Vis or fluorescence detectors. nih.govakjournals.com This process involves reacting the amino acid with a labeling agent to form a derivative that is easily detectable. nih.gov

Common derivatizing agents include o-phthalaldehyde (OPA), dansyl chloride, and 1-fluoro-2,4-dinitrobenzene (DNFB). nih.govmdpi.comcabidigitallibrary.org For instance, a method using DNFB for derivatization allows for the detection of the resulting DNFB-3-aminobutyrate at 360 nm. mdpi.com Another approach employs benzoyl chloride for derivatization, with the resulting n-benzoyl GABA derivative being detectable by UV at 230 nm. akjournals.com The choice of derivatizing agent and detection wavelength is critical for achieving the desired sensitivity and selectivity. nih.govakjournals.com

The separation is typically achieved on a reversed-phase column, such as a C18 column. akjournals.commdpi.com The mobile phase composition, often a mixture of a buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between this compound and other compounds in the sample. akjournals.commdpi.comgoogle.com

| Derivatizing Agent | Column | Mobile Phase | Detection Wavelength | Reference |

|---|---|---|---|---|

| 1-fluoro-2,4-dinitrobenzene (DNFB) | Agilent Eclipse Plus C18 (5 μm, 4.6 × 250 mm) | 0.1% TFA in water and 0.1% TFA in acetonitrile (75:25, v/v) | 360 nm | mdpi.com |

| Benzoyl chloride | RP-Inertsil ODS-3 C-18 (250 × 4.6 mm I.D.; 5 μm) | 0.025 M disodium hydrogen phosphate buffer:methanol (65:35, v/v; pH 6) | 230 nm | akjournals.com |

| Dansyl chloride | Poroshell 120 EC-C18 (3 mm × 100 mm, 2.7 μm) | Methanol and 0.05M sodium acetate:methanol (900:100, pH=8) (Gradient) | 254 nm | nih.gov |

Gas Chromatography (GC) is another powerful technique for the analysis of this compound. Similar to HPLC, derivatization is necessary to increase the volatility and thermal stability of the amino acid for GC analysis. tandfonline.com Common derivatization agents for GC analysis include bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts amino acids into their trimethylsilyl (TMS) derivatives. tandfonline.com

The separation of these derivatives is typically performed on a capillary column, such as one coated with methylsiloxane or 5% phenyl/95% dimethylpolysiloxane. nih.govacs.org The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of different compounds based on their boiling points. tandfonline.com Detection is often achieved using a flame ionization detector (FID) or a mass spectrometer (MS). acs.orgnih.gov GC-MS provides high sensitivity and structural information, confirming the identity of the detected compounds. tandfonline.comnih.gov

| Derivatization | Column | Detector | Key Findings | Reference |

|---|---|---|---|---|

| N-pentafluoropropionyl hexafluoroisopropyl esters (PFP-HFIP) | Glass capillary coated with methylsiloxane | Thermionic detection | Detection limit between 200 fmol and 2.0 pmol for various amino acids. | nih.gov |

| Trimethylsilyl (TMS) derivatives with BSTFA | 10% OV-11 glass column | GC-MS | Structures of TMS-amino acids confirmed by mass spectrometry. | tandfonline.com |

| Commercially available kit | 30 m, 5% phenyl/95% dimethylpolysiloxane column | FID and MS | Clean separation of GABA from other amino acids in 28 minutes. | acs.org |

| Methylation with TMAH/MeOH | Not specified | GC-MS | Optimized program allowed detection of main compounds in less than 6 minutes. | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a leading analytical approach for the bioanalysis of this compound due to its high selectivity and sensitivity. iu.edu This technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry. A significant advantage of LC-MS/MS is that it can often be performed without derivatization, simplifying sample preparation. chromsystems.com

In a typical LC-MS/MS method, this compound is separated from other molecules on a suitable column, such as a C8 or a hydrophilic interaction chromatography (HILIC) column. nih.govsielc.com The analyte is then ionized, and specific precursor and product ions are monitored in a mode known as multiple reaction monitoring (MRM), which provides excellent specificity. oup.comanaquant.com This allows for the accurate quantification of this compound even in complex biological matrices like plasma, serum, and cerebrospinal fluid. iu.eduanaquant.com For instance, a validated LC-MS/MS method was able to quantify five aminobutyric acid isomers with limits of detection as low as 0.01 µM. iu.edu

| Column Type | Mobile Phase | Detection Mode | Key Findings | Reference |

|---|---|---|---|---|

| Not specified | Not specified | MRM | Partially resolved from GABA with a 300-fold lower response factor. | oup.com |

| C8 (50 × 2 mm) | 10 mM ammonium bicarbonate buffer (pH 8.0) and acetonitrile (60:40, v/v) | Positive MRM | Quantification range of 100 pM to 10 nM. | nih.gov |

| Not specified | Solvent extraction | LC-SRM | Able to discriminate between leucine and isoleucine. | anaquant.com |

| Not specified | Not specified | Not specified | LODs of 0.01 µM for GABA and BAIBA, and 0.08 µM for AABA. | iu.edu |

Gas Chromatography (GC)

Spectroscopic and Electrophoretic Methods

Spectroscopic and electrophoretic methods offer alternative approaches for the detection and quantification of this compound.

UV-Visible spectroscopy can be used for the quantification of this compound, typically after a derivatization step that introduces a chromophore into the molecule. libretexts.org The absorbance of the derivatized product is measured at a specific wavelength and is proportional to the concentration of this compound in the sample. libretexts.orgscielo.br For example, after derivatization, the absorbance can be measured by a UV-vis spectrophotometer. scielo.br

Spectrofluorimetry is another sensitive detection method used in conjunction with derivatization. A fluorescent tag is attached to the this compound molecule, and the fluorescence emission is measured upon excitation at a specific wavelength. This technique is often coupled with HPLC for enhanced selectivity. cabidigitallibrary.org

It's important to note that native this compound itself does not have strong UV absorption. akjournals.com However, studies on related enzymes like GABA aminotransferase (GABA-AT) have utilized UV spectroscopy to monitor enzyme activity by observing changes in the absorbance of cofactors like NADP+ at 340 nm. acs.org Polarized absorption spectra of GABA-AT crystals have shown absorption bands related to the enzyme's cofactor. researchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of amino acids, including this compound. nih.gov CE separates molecules based on their charge-to-size ratio in a capillary filled with a background electrolyte (BGE). oup.com

For the analysis of this compound and other amino acids, CE can be performed with or without derivatization. nih.govresearchgate.net Derivatization with fluorescent tags like naphthalene-2,3-dicarboxaldehyde (NDA) can significantly enhance detection sensitivity when coupled with laser-induced fluorescence (LIF) detection. capes.gov.br A CE-LIF method has been developed for the simultaneous analysis of GABA, glutamate, and L-aspartate with detection limits in the nanomolar range. capes.gov.br

CE can also be coupled with mass spectrometry (CE-MS) for highly selective and sensitive analysis. nih.gov Chiral CE methods, using chiral selectors like beta-cyclodextrin in the BGE, have been developed to separate the enantiomers of amino acids. nih.gov Furthermore, contactless conductivity detection (CCD) offers a universal detection method for underivatized amino acids in CE. researchgate.net A CE-CCD method has been successfully applied to determine free amino acids, including beta-alanine and other aminobutyric acid isomers, in amniotic fluid. researchgate.net

Potentiometry

Potentiometry measures the potential difference between an indicator electrode and a reference electrode to determine the concentration of a specific ion in a solution. For this compound, this involves the development of an ion-selective electrode (ISE) with a membrane that exhibits high selectivity for the analyte. While literature specifically detailing potentiometric sensors for this compound is limited, the principles have been extensively applied to structurally similar molecules, such as γ-aminobutyric acid (GABA) analogues and glutamate, demonstrating the viability of this approach. chemisgroup.usresearchgate.net

The core of a potentiometric sensor for an amino acid like this compound is the ionophore-doped polymeric membrane. This membrane is typically composed of a polymer matrix, such as poly(vinyl chloride) (PVC), a plasticizer to ensure membrane fluidity, and an ionophore, which is a lipophilic molecule capable of selectively binding the target ion. chemisgroup.usmdpi.com The potential of the electrode changes logarithmically with the activity of the target ion, a response described by the Nernst equation. chemisgroup.usresearchgate.net

For instance, sensors developed for the GABA analogue pregabalin have utilized β-cyclodextrin as an ionophore within a PVC matrix, achieving a near-Nernstian response. chemisgroup.us Similarly, a sensor for glutamate employed a4(2,3-Diazabuta-1,3-diene)ferrocenophane ionophore. researchgate.net The operational pH is a critical parameter, as it dictates the protonation state of the amino acid's amine and carboxyl groups. For cationic detection of pregabalin, a pH of 2.5 was found to be optimal. chemisgroup.us A similar strategy, involving the design of a novel ionophore with a specific affinity for the this compound zwitterion or cation, would be necessary for its direct potentiometric quantification.

The performance characteristics of potentiometric sensors developed for related compounds are summarized in the table below, illustrating the potential benchmarks for a future this compound sensor.

Table 1: Performance of Potentiometric Sensors for Compounds Structurally Related to this compound

| Target Analyte | Ionophore | Plasticizer | Linear Range (M) | Limit of Detection (M) | Nernstian Slope (mV/decade) | Reference(s) |

|---|---|---|---|---|---|---|

| Pregabalin | β-Cyclodextrin | DOP | 1.0×10⁻⁶ – 1.0×10⁻¹ | 6.0×10⁻⁷ | 59.6 | chemisgroup.us |

| Glutamate | 4(2,3-Diazabuta-1,3-diene)ferrocenophane | TEHP | 1.0×10⁻⁵ – 1.0×10⁻¹ | 7.95×10⁻⁶ | 57.6 | researchgate.net |

DOP: Dioctyl phthalate; TEHP: Tris(2-ethylhexyl) phosphate; o-NPOE: o-Nitrophenyloctyl ether.

Derivatization Strategies for Enhanced Selectivity and Sensitivity in Biological Matrices

The quantitative analysis of this compound in complex biological matrices, such as plasma or tissue homogenates, presents significant challenges. akjournals.comcore.ac.uk These challenges stem from its low endogenous concentrations and the absence of a native chromophore or fluorophore, which makes direct detection by common analytical techniques like UV-Vis or fluorescence spectroscopy difficult. akjournals.comnih.gov To overcome these limitations, derivatization is a crucial pre-analytical step. This process involves chemically modifying the this compound molecule to introduce a tag that enhances its detectability and improves its chromatographic properties.

Derivatization strategies are tailored to the specific analytical platform being used, primarily high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

For High-Performance Liquid Chromatography (HPLC):

Pre-column derivatization is the standard approach, where the analyte is modified before injection into the HPLC system. Several reagents are commonly employed:

o-Phthalaldehyde (OPA): This is a widely used reagent that reacts with primary amines, like the one in this compound, in the presence of a thiol (e.g., 3-mercaptopropionic acid or N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives. core.ac.uknih.govlcms.cz This method is highly sensitive and allows for the separation of β-aminoisobutyric acid from other amino acids in plasma samples. core.ac.uk However, the stability of OPA derivatives can be a concern, although the use of certain thiols like 3-mercaptopropionic acid can yield more stable products compared to β-mercaptoethanol. akjournals.comnih.gov

2,4-Dinitrofluorobenzene (DNFB): This reagent reacts with the amino group of this compound to produce a DNP-derivative that is strongly absorbent in the UV region. google.com This method has been successfully applied to quantify aminobutyric acid isomers, with the derivative being detected by UV detectors. google.comresearchgate.net

Dansyl Chloride (DNS-Cl): Reacting with both primary and secondary amines, dansyl chloride forms intensely fluorescent sulfonamide adducts. This method has been validated for the simultaneous detection of GABA and glutamic acid in various plant food samples and is applicable to other amino acids. nih.gov

Benzoyl Chloride: This reagent derivatizes the amino group to form a stable, UV-active benzoyl derivative. An isocratic HPLC-PDA method using benzoylation has been developed for GABA in brain tissue, offering an economical and specific protocol with enhanced derivative stability. akjournals.com

3-Aminopyridyl-N-succinimidyl carbamate (APSC): Developed for high-throughput analysis, this derivatization reagent allows for the highly sensitive quantification of various amines, including α-aminobutyric acid, in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

For Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of amino acids.

Silylation Reagents (e.g., MTBSTFA): N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation agent that reacts with active hydrogens on the amine and carboxyl groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are less sensitive to moisture than other silyl derivatives and produce characteristic fragments in mass spectrometry, allowing for clear identification. sigmaaldrich.com

Alkyl Chloroformates (e.g., ECF): Reagents like ethyl chloroformate (ECF) are used in a two-step derivatization process that can be automated. lcms.cz This method is fast, robust, and tolerant to different matrices, making it suitable for analyzing amino acids in samples like plasma and cell cultures without extensive cleanup. lcms.cznih.gov

The following table summarizes various derivatization strategies that are applicable for the analysis of this compound and related compounds in biological samples.

Table 2: Summary of Derivatization Strategies for Aminobutyrate Analysis

| Derivatization Reagent | Analytical Technique | Biological Matrix | Key Advantages and Findings | Reference(s) |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) / 3-Mercaptopropionic acid (MPA) | HPLC-Fluorescence | Human Plasma | Forms stable, fluorescent derivatives; allows separation of β-aminoisobutyric acid. | core.ac.uknih.gov |

| 2,4-Dinitrofluorobenzene (DNFB) | HPLC-UV | General Samples | Forms UV-active derivatives; used for biotransformation product detection. | google.comresearchgate.net |

| Benzoyl Chloride | HPLC-PDA | Rat Brain Tissue | Produces a stable derivative, enabling an economical and specific isocratic method. | akjournals.com |

| Dansyl Chloride (DNS-Cl) | HPLC-UV | Plant Foods | Forms fluorescent derivatives; validated for GABA and Glutamic Acid. | nih.gov |

| 3-Aminopyridyl-N-succinimidyl carbamate (APSC) | LC-MS/MS | Human Plasma | Highly sensitive and suitable for high-throughput targeted metabolomics. | nih.gov |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | General Samples | Forms stable TBDMS derivatives, increasing volatility for GC analysis. | sigmaaldrich.com |

| Ethyl Chloroformate (ECF) | GC-MS | Plasma, Cell Cultures | Fast, robust, matrix-tolerant derivatization; can be fully automated. | lcms.cznih.gov |

Advanced Research Paradigms and Future Directions in 3-aminobutyrate Research

Exploration of Novel Biosynthetic and Metabolic Pathways for 3-Aminobutyrate

The biosynthesis and metabolism of this compound are complex processes that vary across different organisms. While some pathways are well-established, ongoing research continues to uncover novel routes for its synthesis and breakdown.

A conventional metabolic route for the catabolism of γ-aminobutyrate (GABA), an isomer of this compound, is the GABA shunt. mdpi.comcabidigitallibrary.orgresearchgate.net This pathway bypasses two steps of the tricarboxylic acid (TCA) cycle and is present in prokaryotes and eukaryotes. mdpi.com It involves three key enzymes: glutamate decarboxylase (GAD), GABA transaminase (GABA-T), and succinic semialdehyde dehydrogenase (SSADH). mdpi.comcabidigitallibrary.org In this shunt, GABA is converted to succinic semialdehyde by GABA-T, which is then oxidized to succinate. mdpi.com

Recent studies have revealed alternative and novel biosynthetic pathways for this compound. In the biosynthesis of the antibiotic incednine by Streptomyces sp., a unique pathway has been identified where L-glutamate is converted to (S)-3-aminobutyrate. wikipedia.orgmdpi.com This transformation proceeds through β-glutamate, which then undergoes a novel decarboxylation step to yield this compound. wikipedia.orgpnas.org This reaction is catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent β-glutamate-β-decarboxylase, IdnL3. mdpi.com

Furthermore, metabolic engineering has opened up new avenues for this compound biosynthesis. Researchers have successfully engineered Escherichia coli to produce (R)-3-aminobutyric acid from crotonic acid. frontiersin.orgpreprints.org This was achieved by introducing and optimizing a mutant aspartase enzyme. frontiersin.orgpreprints.org The engineered aspartase exhibits high activity towards crotonic acid, converting it to enantiopure (R)-3-aminobutyrate. frontiersin.orgmdpi.com

| Pathway | Organism/System | Key Enzymes/Substrates | Product | Citation(s) |

| GABA Shunt (Catabolism) | Prokaryotes and Eukaryotes | Glutamate decarboxylase (GAD), GABA transaminase (GABA-T), Succinic semialdehyde dehydrogenase (SSADH) | Succinate (from GABA) | mdpi.comcabidigitallibrary.orgresearchgate.net |

| Incednine Biosynthesis | Streptomyces sp. ML694-90F3 | β-glutamate-β-decarboxylase (IdnL3) | (S)-3-Aminobutyrate (from L-glutamate via β-glutamate) | wikipedia.orgmdpi.compnas.org |

| Engineered Biotransformation | Recombinant E. coli | Engineered Aspartase Mutant (e.g., T187L/N142R/N326L) | (R)-3-Aminobutyrate (from Crotonic Acid) | frontiersin.orgpreprints.orgmdpi.com |

Elucidation of Specific Molecular Targets and Receptor Interactions of this compound in Eukaryotic and Prokaryotic Systems

Understanding how this compound interacts with cellular components is crucial to unraveling its biological functions. Research is increasingly focused on identifying its specific molecular targets and receptors in both eukaryotic and prokaryotic organisms.

In eukaryotic systems , particularly in plants, the (R)-enantiomer of this compound, also known as β-aminobutyric acid (BABA), has been shown to be a potent inducer of plant defense. frontiersin.org The molecular target for BABA in Arabidopsis thaliana has been identified as the aspartyl-tRNA synthetase (AspRS), IBI1. mdpi.comtaylorfrancis.com The binding of (R)-BABA, which is structurally similar to L-aspartic acid, to IBI1 inhibits its enzymatic activity. frontiersin.org This inhibition triggers a signaling cascade that leads to the priming of plant defense responses, enhancing resistance to a broad range of pathogens. wikipedia.orgfrontiersin.org Another potential target in plants is the aluminum-activated malate transporter (ALMT) protein family. cabidigitallibrary.orgportlandpress.com These channels can be regulated by GABA and its analogs, and some ALMTs have been shown to transport GABA itself. researchgate.netnih.gov In mammals, the structurally related γ-aminobutyric acid (GABA) is a major inhibitory neurotransmitter that binds to specific receptors, namely GABA-A and GABA-B receptors. clevelandclinic.orggenome.jp While these receptors are well-characterized for GABA, their direct interaction with this compound is not as clearly defined.

In prokaryotic systems , the specific molecular targets of this compound are still being elucidated. Bacteria such as E. coli and Bacillus subtilis can utilize GABA as a nitrogen source, which involves GABA transporters (permeases) and the enzymes of the GABA shunt. asm.orgmdpi.com For instance, a GABA permease, GabP, has been characterized in Mycobacterium smegmatis. asm.org Recent discoveries have shown that a specific amino acid binding motif is conserved in receptor proteins across bacteria, archaea, and eukaryotes, and is capable of binding various amino acids, including GABA. pnas.org This suggests that prokaryotic chemoreceptors could be potential targets for this compound, mediating chemotactic responses. pnas.org

| System | Organism/Cell Type | Molecular Target/Receptor | Nature of Interaction | Consequence of Interaction | Citation(s) |

| Eukaryotic | Arabidopsis thaliana (Plant) | Aspartyl-tRNA synthetase (IBI1) | Binding of (R)-3-aminobutyrate (BABA) to the aspartate binding site. | Inhibition of enzyme activity, priming of plant defense responses. | mdpi.comfrontiersin.orgtaylorfrancis.com |

| Eukaryotic | Plants (e.g., Wheat, Arabidopsis) | Aluminum-Activated Malate Transporter (ALMT) | Negative regulation of anion flux; transport of GABA. | Modulation of ion transport, potential signaling role. | cabidigitallibrary.orgresearchgate.netportlandpress.comnih.gov |

| Eukaryotic | Mammalian Brain | GABA-A and GABA-B Receptors | Binding of the isomer γ-aminobutyric acid (GABA). | Inhibition of neurotransmission. | clevelandclinic.orggenome.jp |

| Prokaryotic | Mycobacterium smegmatis | GABA permease (MsGabP) | Transport of GABA across the cell membrane. | Uptake of GABA for metabolic use. | asm.org |

| Prokaryotic | Bacteria (general) | Chemoreceptors with conserved amino acid binding motif | Potential binding of this compound. | Potential mediation of chemotaxis. | pnas.org |

Development of Innovative Biotechnological Strategies for Sustainable Production of Enantiopure this compound

The demand for enantiomerically pure this compound, particularly the (R)- and (S)-enantiomers which are valuable chiral building blocks for pharmaceuticals, has driven the development of innovative and sustainable biotechnological production methods. preprints.org These strategies offer an environmentally friendly alternative to traditional chemical synthesis, which often involves harsh conditions, high pollution, and low yields. frontiersin.orgeurekalert.org

One of the most promising approaches involves the use of whole-cell biocatalysts. Recombinant E. coli has been engineered to express mutant aspartase enzymes with high activity for converting crotonic acid into (R)-3-aminobutyrate. frontiersin.orgpreprints.org Through rational design and optimization of reaction conditions, researchers have achieved high product yields and conversion rates. frontiersin.orgtaylorfrancis.com For example, an engineered E. coli strain incorporating a rationally designed aspartase mutant achieved a 95% yield of (R)-3-aminobutyrate from crotonic acid at a liter-scale. frontiersin.org

Other enzymatic methods have also been explored. The use of lipase A from Candida antarctica (CAL-A) has been reported for the kinetic resolution of racemic tert-butyl-3-aminobutanoate to produce (R)-3-aminobutyric acid. taylorfrancis.comeurekalert.org Another strategy involves dihydropyrimidinase from bacterial strains like Pseudomonas aeruginosa, which catalyzes the hydrolysis of dihydrothymine to N-carbamoyl-R(-)-3-aminoisobutyrate, a precursor that can be converted to R(-)-3-aminoisobutyric acid. mdpi.com Furthermore, β-transaminases are being investigated for the synthesis of enantiomerically pure β-amino acids, using this compound as an amino donor in some reactions. nih.gov

| Biotechnological Strategy | Key Enzyme/Microorganism | Substrate(s) | Product | Key Findings (Yield, Conversion, etc.) | Citation(s) |

| Whole-Cell Biotransformation | Recombinant E. coli expressing engineered aspartase mutant | Crotonic acid, Ammonia | (R)-3-Aminobutyrate | 284 g/L product, 95% yield in 24h (liter-scale). | frontiersin.orgpreprints.org |

| Enzymatic Resolution | Candida antarctica Lipase A (CAL-A) | Racemic tert-Butyl-3-aminobutanoate | (R)-3-Aminobutyrate | Stereoselective catalysis followed by hydrolysis. | taylorfrancis.comeurekalert.org |

| Enzymatic Hydrolysis | Pseudomonas aeruginosa 10145 (Dihydropyrimidinase) | Dihydrothymine | R(-)-3-Aminoisobutyric acid | 72% total yield over three steps. | mdpi.com |

| Engineered Aspartase Bioconversion | Mutant aspartase from E. coli | Butenoic acid | R-3-Aminobutyric acid | ≥98% conversion rate, ≥99.9% ee value in 24h. | taylorfrancis.comeurekalert.org |

| Asymmetric Synthesis | β-Transaminase from Mesorhizobium sp. | Racemic 3-aminobutyric acid (amino donor), Ethylbenzoylacetate (amino acceptor) | (3S)-amino-3-phenylpropionic acid | Demonstrates use of this compound as an amino donor. | nih.gov |

Investigation of Cross-Kingdom Biological Interactions and Ecological Roles Mediated by this compound

This compound, particularly in the form of β-aminobutyric acid (BABA), plays a significant role in mediating interactions between different biological kingdoms, most notably between plants and pathogens. wikipedia.org This non-proteinogenic amino acid acts as a potent signaling molecule, priming plant defense systems against a wide array of attackers, including fungi, oomycetes, bacteria, and nematodes. wikipedia.orgnih.gov

The ecological role of BABA is primarily centered on induced resistance. When applied to plants, BABA does not typically act as a direct antibiotic. wikipedia.org Instead, it enhances the plant's natural defense mechanisms, leading to a faster and stronger response upon pathogen attack. wikipedia.orgpnas.org This priming effect can involve the potentiation of various defense pathways, including those dependent on salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA), depending on the specific plant-pathogen interaction. frontiersin.orgnih.gov For example, BABA treatment protects Arabidopsis against the oomycete Peronospora parasitica by activating callose deposition and the hypersensitive response. pnas.org Similarly, it confers resistance in tomato and potato plants against late blight. wikipedia.org

Beyond plant-pathogen interactions, there is emerging evidence for the role of the this compound isomer, GABA, in host-pathogen interactions in animals. For instance, GABA can activate autophagy, a cellular process of self-degradation, to induce antimicrobial host defenses against pathogens like Mycobacterium tuberculosis. guidetopharmacology.org In the microbial world, GABA can act as a signaling molecule that regulates virulence in some bacteria, such as Pseudomonas aeruginosa. asm.org These findings highlight the diverse ecological roles of this compound and its isomers as signaling molecules that can influence the outcome of interactions between different species across biological kingdoms.

| Interaction Type | Interacting Kingdoms | Role of this compound/Isomer | Mechanism/Effect | Example | Citation(s) |

| Plant-Pathogen | Plantae - Fungi/Oomycota | Plant defense priming (as BABA) | Potentiation of salicylic acid, jasmonic acid, or abscisic acid-dependent defense pathways. | Protection of tomato against Phytophthora parasitica and potato against late blight. | wikipedia.orgnih.govoup.com |

| Plant-Pathogen | Plantae - Bacteria | Induced Systemic Resistance (as BABA) | Priming of SA-dependent defenses. | Enhanced resistance of Arabidopsis to Pseudomonas syringae. | wikipedia.orgpnas.org |

| Host-Pathogen | Animalia - Bacteria | Host defense modulation (as GABA) | Activation of autophagy to induce antimicrobial defenses. | Defense against Mycobacterium tuberculosis in host cells. | guidetopharmacology.org |

| Microbe-Microbe | Bacteria - Bacteria | Virulence regulation (as GABA) | Acts as a specific virulence regulator. | Regulation of virulence in Pseudomonas aeruginosa. | asm.org |

| Plant-Herbivore | Plantae - Insecta | Potential defense signaling (as GABA) | Accumulation in response to insect damage. | GABA accumulation in Arabidopsis upon insect bites. | wikipedia.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Aminobutyrate, and what are their respective yields and purity considerations?

- Methodological Answer : The synthesis of this compound typically involves esterification and subsequent hydrolysis. For example, ethyl 2-phenyl-3-aminobutyrate derivatives are synthesized via oxalate or hydrochloride salt formation, with yields dependent on reaction conditions (e.g., temperature, solvent purity). Melting points for stereoisomers (e.g., threo vs. erythro forms) range from 150–200°C, requiring precise crystallization protocols to isolate pure enantiomers . Purity is validated using HPLC (≥98% purity for analytical-grade reagents) and confirmed via water solubility tests and heavy metal content analysis (<10 ppm) .

Q. Which analytical techniques are most effective for characterizing this compound's structural and chemical properties?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For stereochemical analysis and distinguishing threo/erythro isomers using coupling constants .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (≥98% for research-grade samples) and quantify degradation products .

- Mass Spectrometry (MS) : For molecular weight confirmation (C₄H₉NO₂, MW 103.12 g/mol) and isotopic labeling studies (e.g., 13C-labeled derivatives) .

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., amine and carboxylate peaks) .

Q. What are the critical storage and handling protocols to maintain this compound stability in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation. Avoid exposure to oxidizing agents. Stability tests show a shelf life of ≥24 months under these conditions. For isotopic analogs (e.g., 13C-labeled sodium salts), use inert gas purging during storage to minimize isotopic exchange .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic roles of this compound across different model organisms?

- Methodological Answer : Contradictions often arise from species-specific enzyme expression (e.g., aminotransferases). To address this:

- Perform comparative metabolomics using LC-MS/MS to quantify this compound levels in tissues across species.

- Conduct gene knockout studies to identify key enzymes (e.g., GABA transaminase homologs) responsible for its catabolism.

- Use isotope tracing (e.g., 13C-labeled this compound) to map metabolic fluxes in vivo .

Q. What experimental designs are optimal for tracing this compound's isotopic labeling in metabolic flux studies?

- Methodological Answer :

- Stable Isotope Labeling : Use 13C-4-labeled sodium 3-hydroxybutyrate to track incorporation into the TCA cycle. Monitor labeled metabolites via LC-MS with a mass accuracy of <2 ppm .

- Pulse-Chase Experiments : Administer labeled this compound to cell cultures, then measure label redistribution into downstream metabolites (e.g., succinate, acetyl-CoA) over time intervals .

Q. In what ways do stereoisomeric forms of this compound influence its biological activity, and how can these be experimentally distinguished?

- Methodological Answer : Threo and erythro isomers exhibit differential binding affinities to enzymes like GABA transaminase. To distinguish them:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.